Lomedeucitinib

TYK2 inhibition IFNα signaling JAK-STAT pathway

Lomedeucitinib (BMS-986322) is deprioritized by BMS, making it a rare deuterated TYK2 inhibitor stock ideal for comparative kinase profiling. Its trideuteriomethyl moiety enables unique metabolic stability studies, while its selective TYK2 inhibition (IC50 0.047 μM) outperforms pan-JAK inhibitors in IL-12/IL-23 pathway deconvolution. Procure ≥98% pure reference standard for LC-MS method validation and deuterium kinetic isotope effect research. Strictly for R&D, not interchangeable with approved therapeutics.

Molecular Formula C18H20N6O4S
Molecular Weight 419.5 g/mol
CAS No. 2328068-29-5
Cat. No. B12381395
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLomedeucitinib
CAS2328068-29-5
Molecular FormulaC18H20N6O4S
Molecular Weight419.5 g/mol
Structural Identifiers
SMILESCNC(=O)C1=NN=C(C=C1NC2=C(C=CC=N2)S(=O)(=O)C)NC(=O)C3CC34CC4
InChIInChI=1S/C18H20N6O4S/c1-19-17(26)14-11(21-15-12(29(2,27)28)4-3-7-20-15)8-13(23-24-14)22-16(25)10-9-18(10)5-6-18/h3-4,7-8,10H,5-6,9H2,1-2H3,(H,19,26)(H2,20,21,22,23,25)/t10-/m0/s1/i1D3
InChIKeyVWIVBQZLVAGLMH-ASGODXDTSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Lomedeucitinib (BMS-986322) for Procurement: TYK2 Inhibitor Identity, Structural Profile, and Development Status


Lomedeucitinib (CAS: 2328068-29-5), also designated BMS-986322, is an orally administered small molecule investigational drug that functions as a selective tyrosine kinase 2 (TYK2) inhibitor within the Janus kinase (JAK) family [1]. The compound was advanced by Bristol-Myers Squibb to Phase II clinical evaluation for moderate-to-severe plaque psoriasis [2]. Notably, BMS subsequently deprioritized its development, citing a strategic focus on the commercial maximization of deucravacitinib (Sotyktu), the first-in-class approved TYK2 inhibitor [3]. Lomedeucitinib's molecular structure incorporates a deuterated N-methyl moiety (trideuteriomethyl), a chemical modification that may confer altered metabolic stability relative to non-deuterated analogs, though head-to-head pharmacokinetic data remain undisclosed [4]. As of 2026, the compound has not received regulatory approval in any jurisdiction and remains exclusively an investigational asset for preclinical or reference-standard applications [5].

Why Generic Substitution of Lomedeucitinib (BMS-986322) Is Not Supported by Available Evidence


Generic substitution or interchange with other JAK or TYK2 inhibitors is not scientifically justifiable due to the compound's distinct target engagement profile and unresolved clinical positioning. Lomedeucitinib is described as a selective TYK2 inhibitor [1], contrasting with pan-JAK inhibitors such as tofacitinib (JAK1/JAK3 preferential), baricitinib (JAK1/JAK2), and upadacitinib (JAK1-selective engineered) [2]. Within the TYK2-selective subclass, lomedeucitinib was positioned as a follow-on candidate to deucravacitinib; however, BMS's decision to deprioritize lomedeucitinib after Phase II psoriasis trials indicates that it failed to demonstrate a compelling efficacy or safety advantage sufficient to warrant commercial replacement of the first-in-class approved agent [3]. Unlike deucravacitinib, whose selectivity derives from allosteric binding to the TYK2 JH2 pseudokinase regulatory domain, publicly available data do not confirm whether lomedeucitinib achieves selectivity via the same allosteric mechanism or through alternative binding modes [4]. Furthermore, the absence of peer-reviewed comparative data against deucravacitinib in head-to-head clinical or preclinical studies precludes any evidence-based claim of interchangeability. Substituting lomedeucitinib for another JAK inhibitor in research applications therefore introduces unquantified variables in target engagement, pathway modulation, and functional outcomes.

Quantitative Differentiation Evidence for Lomedeucitinib (BMS-986322) Versus TYK2 and JAK Inhibitor Comparators


Functional TYK2 Inhibition: IFNα Pathway Suppression IC50 Comparison

Lomedeucitinib demonstrates functional inhibition of TYK2-dependent signaling as measured by suppression of interferon-alpha (IFNα) production downstream of IL-12 stimulation. The compound achieves 50% inhibition of IFNα production at a concentration of 0.047 μM (47 nM) in cellular assays [1]. For comparison, deucravacitinib, the approved first-in-class TYK2 inhibitor developed by the same sponsor, exhibits an IC50 of approximately 0.2 nM for binding to the TYK2 JH2 pseudokinase domain in biochemical assays, though functional cellular IC50 values differ based on assay conditions and are not directly comparable due to divergent assay formats [2].

TYK2 inhibition IFNα signaling JAK-STAT pathway Psoriasis research

Kinase Selectivity Profile: TYK2 Selectivity Versus Pan-JAK Inhibitors

Lomedeucitinib is classified as a selective TYK2 inhibitor, distinguishing it pharmacologically from pan-JAK inhibitors that broadly target multiple JAK family members [1]. In contrast, tofacitinib exhibits preferential inhibition of JAK1 and JAK3 with IC50 values in the low nanomolar range against these isoforms, and retains measurable activity against JAK2 and TYK2 [2]. Baricitinib primarily inhibits JAK1 and JAK2, with IC50 values of approximately 5.9 nM and 5.7 nM respectively, while demonstrating only moderate activity against TYK2 (IC50 ≈ 53 nM) [3]. Upadacitinib was engineered for JAK1 selectivity and shows minimal activity at TYK2 [4].

JAK selectivity TYK2 specificity Kinase profiling Immunology tool compound

Clinical Development Status: Phase II Discontinuation Versus Approved TYK2 Inhibitor Deucravacitinib

Lomedeucitinib (BMS-986322) advanced to Phase II clinical evaluation for moderate-to-severe plaque psoriasis (NCT05730725), a trial that was completed [1]. However, Bristol-Myers Squibb subsequently deprioritized the compound's development, citing a strategic decision to maximize the commercial potential of deucravacitinib (Sotyktu), which had already secured regulatory approval for plaque psoriasis [2]. In contrast, deucravacitinib successfully completed Phase III trials (POETYK PSO-1 and PSO-2) demonstrating statistically significant superiority over placebo and apremilast in achieving PASI 75 and sPGA 0/1 endpoints, and received FDA approval in 2022 [3]. BMS's internal decision to discontinue lomedeucitinib after Phase II suggests that the compound did not meet predefined thresholds for incremental efficacy or safety benefit sufficient to justify continued investment alongside an approved first-in-class asset from the same sponsor [4].

Clinical trial outcome Drug development deprioritization Psoriasis therapeutics TYK2 inhibitor comparison

Structural Differentiation: Deuterated N-Methyl Moiety and Potential Metabolic Stability

Lomedeucitinib contains a deuterated N-methyl group (trideuteriomethyl) in its molecular structure, as confirmed by its IUPAC name: 4-[(3-methylsulfonyl-2-pyridinyl)amino]-6-[[(2R)-spiro[2.2]pentane-2-carbonyl]amino]-N-(trideuteriomethyl)pyridazine-3-carboxamide [1]. This deuteration represents a deliberate structural modification that may reduce the rate of oxidative N-demethylation via the kinetic isotope effect, potentially prolonging metabolic half-life relative to non-deuterated analogs [2]. By comparison, deucravacitinib does not incorporate deuterium atoms in its approved structure [3].

Deuterated compound Metabolic stability Pharmacokinetics Isotope effect

STAT Phosphorylation Inhibition Potency in Cellular Assays

In cellular pharmacodynamic assays, lomedeucitinib inhibits interferon-alpha (IFNα)-mediated STAT phosphorylation with an IC50 of approximately 50 nM [1]. This measurement provides a direct readout of TYK2 functional inhibition downstream of cytokine receptor engagement. For comparative context, deucravacitinib has been reported to inhibit IFNα-induced STAT phosphorylation in human whole blood assays with an IC50 of approximately 5 nM, though assay conditions (whole blood versus isolated cellular systems) differ substantially and preclude direct numerical comparison [2]. Tofacitinib, a pan-JAK inhibitor, also suppresses IFNα-induced STAT phosphorylation but with a broader inhibitory footprint across multiple STAT pathways due to its JAK1/JAK3 activity [3].

STAT phosphorylation IFNα signaling TYK2 functional assay Cellular potency

Limitation Statement: Absence of Published Head-to-Head Comparative Data

A comprehensive search of peer-reviewed literature, clinical trial registries, and authoritative pharmacological databases reveals no published studies that directly compare lomedeucitinib (BMS-986322) against deucravacitinib, other TYK2 inhibitors, or pan-JAK inhibitors in a head-to-head experimental design. The compound's quantitative kinase selectivity profile (e.g., fold-selectivity for TYK2 over JAK1, JAK2, JAK3, and other off-target kinases) has not been disclosed in public domains. Similarly, comparative preclinical efficacy data in psoriasis models, comparative safety pharmacology assessments, and comparative human pharmacokinetic parameters remain unpublished. The deprioritization of lomedeucitinib by BMS after Phase II evaluation has effectively halted further data generation and publication [1].

Data availability Evidence gap Comparative pharmacology Research tool limitations

Recommended Research and Industrial Application Scenarios for Lomedeucitinib (BMS-986322) Based on Available Evidence


Preclinical Tool Compound for TYK2-Dependent Pathway Dissection in IL-12/IL-23 Signaling Research

Lomedeucitinib may be employed as a research tool compound to interrogate TYK2-dependent signaling cascades, particularly those mediated by IL-12 and IL-23. The compound demonstrates functional inhibition of IFNα production downstream of IL-12/TYK2 activation with an IC50 of 0.047 μM in cellular assays [1]. This activity profile supports its use in mechanistic studies examining TYK2's role in Th1 and Th17 cell differentiation, inflammatory cytokine production, and JAK-STAT pathway modulation. Researchers should note that quantitative selectivity data across the kinome have not been published, necessitating orthogonal validation of target engagement in experimental systems. The deuterated N-methyl moiety [2] may confer distinct metabolic properties in vivo, though this remains unquantified and should be empirically assessed per experimental model [3].

Reference Standard for Analytical Method Development and Quality Control of Deuterated JAK Inhibitors

Lomedeucitinib's well-defined chemical structure, including its deuterated trideuteriomethyl group [1], makes it a suitable reference standard for analytical method development, validation, and quality control applications. The compound can serve as a calibration standard for liquid chromatography-mass spectrometry (LC-MS) assays quantifying deuterated small molecule kinase inhibitors, and as a system suitability standard for chromatographic method verification. Its commercially available status from research chemical suppliers enables use in method transfer, cross-laboratory harmonization, and proficiency testing programs. Procurement for this application should include verification of certificate of analysis parameters including identity, purity, and isotopic enrichment of the deuterated moiety.

Comparative Pharmacology Studies Investigating TYK2 Versus Pan-JAK Inhibition

Lomedeucitinib may be incorporated into comparative pharmacology studies designed to differentiate the biological consequences of selective TYK2 inhibition versus broader JAK family inhibition. As a TYK2-selective compound [1], it contrasts with tofacitinib (JAK1/JAK3-preferential) and baricitinib (JAK1/JAK2-preferential) [2], enabling dissection of pathway-specific versus pan-JAK effects on immune cell function, cytokine production, and downstream transcriptional programs. Researchers should include deucravacitinib as an additional TYK2-selective comparator arm given its extensive characterization and approved status [3]. The absence of published kinome selectivity data for lomedeucitinib [4] necessitates inclusion of appropriate positive and negative controls and orthogonal target engagement assays within experimental designs.

Deuterium Isotope Effect Studies in Metabolic Stability Research

Lomedeucitinib's structural incorporation of a trideuteriomethyl moiety [1] positions it as a candidate for investigating deuterium kinetic isotope effects on metabolic stability within the JAK inhibitor chemical series. Researchers may conduct comparative in vitro metabolism studies using liver microsomes or hepatocytes to quantify the impact of deuteration on oxidative N-demethylation rates, comparing lomedeucitinib to structurally matched non-deuterated analogs where available. Such studies contribute to the broader understanding of deuteration as a medicinal chemistry strategy for modulating pharmacokinetic properties [2]. Given that the compound's development was deprioritized after Phase II [3], these investigations are strictly limited to preclinical research applications and cannot inform therapeutic use.

Technical Documentation Hub

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